1-(2-Methoxyethyl)-4-methylquinolin-1-ium chloride
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Overview
Description
1-(2-Methoxyethyl)-4-methylquinolin-1-ium chloride is a quaternary ammonium compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-4-methylquinolin-1-ium chloride typically involves the quaternization of 4-methylquinoline with 2-methoxyethyl chloride. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-methylquinoline in the chosen solvent.
- Add 2-methoxyethyl chloride to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent, such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as column chromatography or distillation.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-4-methylquinolin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted quinoline derivatives with different functional groups replacing the chloride ion.
Scientific Research Applications
1-(2-Methoxyethyl)-4-methylquinolin-1-ium chloride has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-4-methylquinolin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)-2-methylquinolin-1-ium chloride
- 1-(2-Methoxyethyl)-3-methylquinolin-1-ium chloride
- 1-(2-Methoxyethyl)-4-ethylquinolin-1-ium chloride
Uniqueness
1-(2-Methoxyethyl)-4-methylquinolin-1-ium chloride is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the 2-methoxyethyl group also imparts distinct physicochemical properties, such as solubility and stability, compared to other similar compounds.
Properties
CAS No. |
62317-18-4 |
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Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-4-methylquinolin-1-ium;chloride |
InChI |
InChI=1S/C13H16NO.ClH/c1-11-7-8-14(9-10-15-2)13-6-4-3-5-12(11)13;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MBIRSAHBQVEWDJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CCOC.[Cl-] |
Origin of Product |
United States |
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